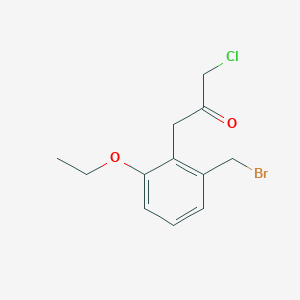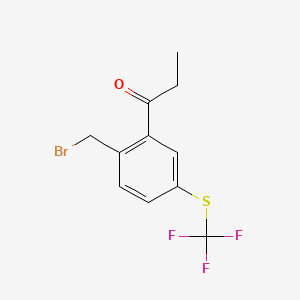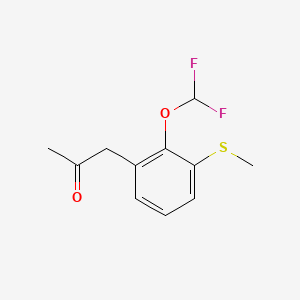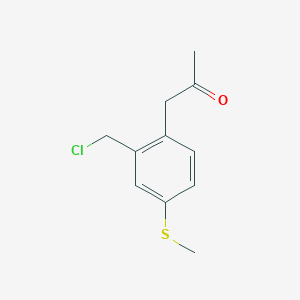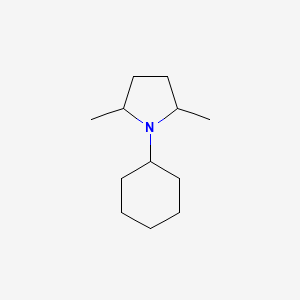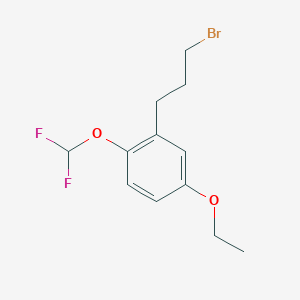![molecular formula C16H22O4 B14064172 Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate CAS No. 101253-70-7](/img/structure/B14064172.png)
Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate is a chemical compound known for its unique structure and properties It consists of two cyclohex-3-en-1-ylmethyl groups attached to an ethanedioate (oxalate) backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate typically involves the reaction of cyclohex-3-en-1-ylmethyl alcohol with ethanedioyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethanedioyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the cyclohexene rings to single bonds, forming cyclohexane derivatives.
Substitution: The ethanedioate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted ethanedioates depending on the nucleophile used.
Applications De Recherche Scientifique
Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanedioic acid, bis(3-cyclohexen-1-ylmethyl) ester
- Cyclohexene derivatives with similar functional groups
Uniqueness
Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate is unique due to its specific structure, which allows for distinct chemical reactivity and biological activity. Its combination of cyclohexene rings and ethanedioate backbone provides a versatile platform for various applications, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
101253-70-7 |
|---|---|
Formule moléculaire |
C16H22O4 |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
bis(cyclohex-3-en-1-ylmethyl) oxalate |
InChI |
InChI=1S/C16H22O4/c17-15(19-11-13-7-3-1-4-8-13)16(18)20-12-14-9-5-2-6-10-14/h1-3,5,13-14H,4,6-12H2 |
Clé InChI |
RYZAXMNSHFIUDO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC=C1)COC(=O)C(=O)OCC2CCC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


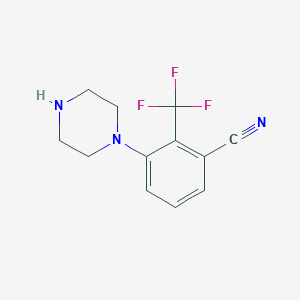

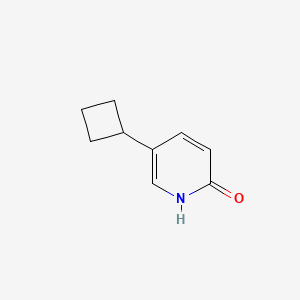
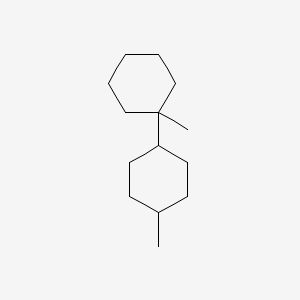
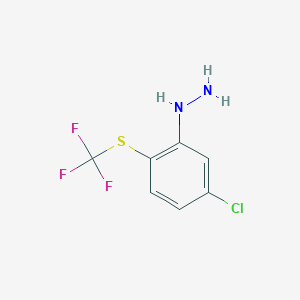
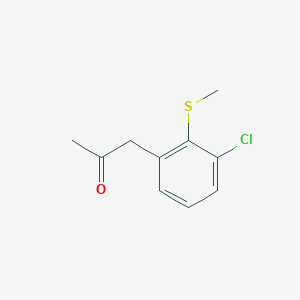
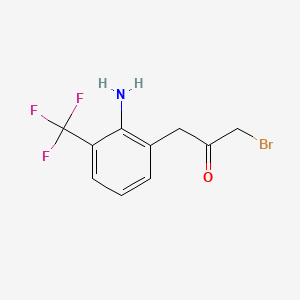
![2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one](/img/structure/B14064142.png)
